Congo red

Catalog No.
S524203
CAS No.
573-58-0
M.F
C32H22N6Na2O6S2
M. Wt
696.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Congo red

CAS Number

573-58-0

Product Name

Congo red

IUPAC Name

sodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonic acid

Molecular Formula

C32H22N6Na2O6S2

Molecular Weight

696.7 g/mol

InChI

InChI=1S/C32H24N6O6S2.Na/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)37-35-21-13-9-19(10-14-21)20-11-15-22(16-12-20)36-38-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)34;/h1-18H,33-34H2,(H,39,40,41)(H,42,43,44);/q;+1

InChI Key

IQFVPQOLBLOTPF-HKXUKFGYSA-L

SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N)S(=O)(=O)O.[Na+]

Solubility

Sol in ethanol; very slightly sol in acetone; practically insol in ether
1 G SOL IN ABOUT 30 ML WATER
10 mg/ml in 2-methoxyethanol; 1.0 mg/ml in ethanol
In water= 1.16X10+5 mg/l at 25 °C

Synonyms

Congo Red, Red, Congo

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+]

Description

The exact mass of the compound Congo red is 696.08 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in ethanol; very slightly sol in acetone; practically insol in ether1 g sol in about 30 ml water10 mg/ml in 2-methoxyethanol; 1.0 mg/ml in ethanolin water= 1.16x10+5 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56651. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthalenesulfonates. It belongs to the ontological category of azo compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Congo red is an organic compound classified as an azo dye []. It is the sodium salt of 3,3′-([1,1′-biphenyl]-4,4′-diyl)bis(4-aminonaphthalene-1-sulfonic acid) []. Originally developed in 1884 as a textile dye, its use in that industry has been discontinued due to carcinogenic properties []. However, Congo red remains a valuable tool in scientific research, particularly in histology and medicine [].


Molecular Structure Analysis

The key feature of Congo red's structure is the presence of two azo groups (-N=N-) linked by a biphenyl moiety [, ]. Azo groups are known for their ability to impart color to molecules, and the extended conjugation system in Congo red contributes to its deep red color []. Additionally, the presence of sulfonate groups (SO3Na) makes Congo red water-soluble, a crucial property for its biological applications [].


Chemical Reactions Analysis

The synthesis of Congo red involves a diazotization reaction between benzidine and two equivalents of 1-naphthylamine-4-sulfonic acid []. This reaction is complex and requires specific conditions, but the overall balanced equation can be simplified as:

2 C6H5N2H3 + 4 H2SO4 + 2 NaNO2 + 2 C10H6NH2SO3Na -> C32H22N6Na2O6S2 + 4 NaHSO4 + 4 H2O []

Congo red can undergo decomposition reactions under harsh conditions, such as high temperatures or strong acids/bases. The exact products of these decompositions depend on the specific conditions but likely involve cleavage of the azo bonds and sulfonate groups.


Physical And Chemical Properties Analysis

  • Color: Red
  • Melting point: Decomposes above 250°C []
  • Boiling point: Not applicable (decomposes before boiling)
  • Solubility: Soluble in water, slightly soluble in alcohol, insoluble in most organic solvents []
  • Stability: Stable under neutral conditions, decomposes in strong acids/bases or at high temperatures []

Congo Red in Amyloid Research

  • Detection of Amyloid Deposits

    One of the most significant uses of Congo red is in identifying amyloid deposits in tissue samples. When Congo red binds to specific features of amyloid fibrils, it exhibits a characteristic apple-green birefringence under polarized light microscopy [Science Magazine, Congo Red | Science | AAAS, ]. This visual indicator allows researchers to quickly identify potential amyloid presence in tissues.

  • Understanding Amyloid Structure

    While Congo red is a valuable tool for detection, the exact mechanism of its binding to amyloids remains a topic of investigation. Despite numerous proposals, there is no definitive X-ray crystal structure to settle the matter [National Institutes of Health, Congo Red and amyloids: history and relationship, ]. Further research on the binding process could provide insights into the structure and formation of amyloids.

  • Limitations of Congo Red

    It's important to note that Congo red staining alone is not sufficient for a definitive diagnosis of amyloidosis. Other techniques, such as immunohistochemistry and electron microscopy, are often needed for confirmation [National Institutes of Health, Congo Red and amyloids: history and relationship, ]. Additionally, Congo red staining can sometimes produce artifacts that can be misleading.

Other Scientific Research Applications

Beyond amyloidosis research, Congo red has some other applications in scientific research:

  • Microbiological Applications

  • Differential Media

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

BROWNISH-RED POWDER; IN WATER YELLOWISH-RED & IN ETHANOL ORANGE

Exact Mass

696.08

Odor

ODORLESS

Appearance

Solid powder

Melting Point

360 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3U05FHG59S

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];
H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity]

Therapeutic Uses

Dyes
/SRP: FORMER USE/: AS MUCH AS 80% OF INJECTED DOSE CAN BE RETAINED BY ABNORMAL AMYLOID DEPOSIT. THUS, DYE WILL DISAPPEAR MORE RAPIDLY FROM BLOOD OF AFFECTED PT THAN IT DOES FROM NORMAL INDIVIDUAL. IN AMYLOID GROWTHS IN LIVER, NO DYE...IN URINE; IN AMYLOID GROWTHS IN KIDNEYS, SUBSTANTIAL AMT APPEAR IN URINE.
MEDICATION (VET): HEMOSTATIC AGENT
Test for amyloidosis and for achlorhydria. ... Use of Congo Red ... as pharmaceutical colorant is not permitted by the FDA or the European Economic Community.

Pharmacology

Congo Red is the sodium salt of benzidinediazo-bis-1-naphthylamine-4-sulfonic acid; a diazo dye that is red in alkaline solution and blue in acid solution and used especially as an indicator and as a biological stain.

MeSH Pharmacological Classification

Coloring Agents

Pictograms

Health Hazard

Health Hazard

Other CAS

573-58-0

Wikipedia

Congo_red

Drug Warnings

Anaphylactic shock, substernal pain, cold sweat, visual impairment, vomiting. Fatal after intravenous use.

Methods of Manufacturing

BENZIDINE IS DOUBLY DIAZOTIZED & COUPLED WITH 4 -AMINO-1-NAPHTHALENESULFONIC ACID. RESULTING BISAZO ACID IS THEN CONVERTED TO DISODIUM SALT.
Initially made by coupling two moles of naphthionic acid to one of tetraazotized benzidine. Currently, due to health and environmental considerations a hydrazobenzene rearrangement, in which benzidine is not isolated, is substituted for the benzidine.

General Manufacturing Information

1-Naphthalenesulfonic acid, 3,3'-[[1,1'-biphenyl]-4,4'-diylbis(2,1-diazenediyl)]bis[4-amino-, sodium salt (1:2): ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.
SOL DYE TAKEN UP DIRECTLY BY FIBERS, PRESUMABLY DUE TO SELECTIVE ADSORPTION. USUALLY APPLIED TO COTTON OR...(COTTON-WOOL MIXT). DYEING ASSISTANTS...SODIUM CHLORIDE OR SODIUM SULFATE ARE USED TO OBTAIN HIGHER CONCN OF DYE ON FIBERS. /DIRECT DYE/

Interactions

eta-Amyloid peptides are neurotoxic when applied to primary cultures of hippocampal neurons from the embryonic rat. This neurotoxic effect can be inhibited completely by certain dyes. ... The most potent of these are Congo Red and Congo Rubin. ... Congo red also inhibits the neurotoxic effects of the human pancreatic amylodiogenic peptide amylin. It is postulated that these dyes, by interacting with the beta-pleated sheet structure of amylodiogenic peptides, prevent aggregation and hence neurotoxicity.
beta-Amyloid (beta A) is normally produced as a nontoxic soluble peptide. In Alzheimer disease, beta A aggregates and accumulates in the brain as inert diffuse plaques or compact plaques associated with neurodegenerative changes. To determine the relationship of neurotoxicity to the physical state of beta A ... creation of (1) nonamyloidogenic amorphous aggregates of beta A (amorphous beta A, Am-beta A) analogous to diffuse plaques and (2) amyloidogenic fibrils of beta A (fibrillar beta A, Fib-beta A) analogous to compact plaques. In primary rat hippocampal culture, Fib-beta A was neurotoxic, where as Am-beta A was not toxic. Fib-beta A caused significant loss of synapses in viable neurons, while Am beta-A had no effect on synapse number. The amyloid fibril binding dye Congo red inhibited Fib-beta A neurotoxicity by inhibiting fibril formation or by binding to preformed fibrils. Congo red also inhibited the pancreatic islet cell toxicity of diabetes associated amylin, another type of amyloid fibril. These results indicate that beta A neurotoxicity requires fibril formation.

Dates

Modify: 2023-08-15
1: Clement CG, Truong LD. An evaluation of Congo red fluorescence for the diagnosis of amyloidosis. Hum Pathol. 2014 Aug;45(8):1766-72. doi: 10.1016/j.humpath.2014.04.016. Epub 2014 May 8. PubMed PMID: 24935061.
2: Reichhardt C, Jacobson AN, Maher MC, Uang J, McCrate OA, Eckart M, Cegelski L. Congo Red Interactions with Curli-Producing E. coli and Native Curli Amyloid Fibers. PLoS One. 2015 Oct 20;10(10):e0140388. doi: 10.1371/journal.pone.0140388. eCollection 2015. PubMed PMID: 26485271; PubMed Central PMCID: PMC4618944.
3: Mnif I, Fendri R, Ghribi D. Biosorption of Congo Red from aqueous solution by Bacillus weihenstephanensis RI12; effect of SPB1 biosurfactant addition on biodecolorization potency. Water Sci Technol. 2015;72(6):865-74. doi: 10.2166/wst.2015.288. PubMed PMID: 26360745.
4: Jagusiak A, Konieczny L, Krol M, Marszalek P, Piekarska B, Piwowar P, Roterman I, Rybarska J, Stopa B, Zemanek G. Intramolecular immunological signal hypothesis revived--structural background of signalling revealed by using Congo Red as a specific tool. Mini Rev Med Chem. 2015;14(13):1104-13. Review. PubMed PMID: 25429660; PubMed Central PMCID: PMC4440395.
5: Hernández-Zamora M, Perales-Vela HV, Flores-Ortíz CM, Cañizares-Villanueva RO. Physiological and biochemical responses of Chlorella vulgaris to Congo red. Ecotoxicol Environ Saf. 2014 Oct;108:72-7. doi: 10.1016/j.ecoenv.2014.05.030. Epub 2014 Jul 18. PubMed PMID: 25042247.
6: de Vasconcelos DN, Ximenes VF. Albumin-induced circular dichroism in Congo red: Applications for studies of amyloid-like fibril aggregates and binding sites. Spectrochim Acta A Mol Biomol Spectrosc. 2015;150:321-30. doi: 10.1016/j.saa.2015.05.089. Epub 2015 May 30. PubMed PMID: 26056983.
7: Jadhav AH, Zhang H, Agyemang FO, Hiremath V, Lee K, Chandradass J, Seo JG, Kim H. Preparation and Characterization of Electro-Spun Fabricated Ag-TiO2 Composite Nanofibers and Its Enhanced Photo-Catalytic Activity for the Degradation of Congo Red. J Nanosci Nanotechnol. 2015 Oct;15(10):7988-96. PubMed PMID: 26726452.
8: Cooksey CJ. Quirks of dye nomenclature. 2. Congo red. Biotech Histochem. 2014 Jul;89(5):384-7. doi: 10.3109/10520295.2014.880513. Epub 2014 Feb 13. PubMed PMID: 24520883.
9: Cheng Z, Zhang L, Guo X, Jiang X, Li T. Adsorption behavior of direct red 80 and congo red onto activated carbon/surfactant: process optimization, kinetics and equilibrium. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Feb 25;137:1126-43. doi: 10.1016/j.saa.2014.08.138. Epub 2014 Sep 23. PubMed PMID: 25305604.
10: Habibi MH, Rahmati MH. The effect of operational parameters on the photocatalytic degradation of Congo red organic dye using ZnO-CdS core-shell nano-structure coated on glass by Doctor Blade method. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Feb 25;137:160-4. doi: 10.1016/j.saa.2014.08.110. Epub 2014 Sep 6. PubMed PMID: 25218225.
11: Yildirim N, Gonen U. Capacity of a newly isolated fungus Pleurotus eryngii from Tunceli, Ovacik for chemical oxygen demand reduction and biodecolorization of Azo-Dye Congo Red. Cell Mol Biol (Noisy-le-grand). 2015 Jun 7;61(3):8-11. PubMed PMID: 26068912.
12: Reichhardt C, McCrate OA, Zhou X, Lee J, Thongsomboon W, Cegelski L. Influence of the amyloid dye Congo red on curli, cellulose, and the extracellular matrix in E. coli during growth and matrix purification. Anal Bioanal Chem. 2016 Nov;408(27):7709-7717. Epub 2016 Aug 31. PubMed PMID: 27580606.
13: Zhang LL, Liao YW, Gao HJ, Wang ZZ, Shuai C. [Removal Congo Red from Aqueous Solution Using Poly (AM-co-DVB)]. Huan Jing Ke Xue. 2015 Jun;36(6):2195-202. Chinese. PubMed PMID: 26387325.
14: Khanjani S, Morsali A. Ultrasound-promoted coating of MOF-5 on silk fiber and study of adsorptive removal and recovery of hazardous anionic dye "congo red". Ultrason Sonochem. 2014 Jul;21(4):1424-9. doi: 10.1016/j.ultsonch.2013.12.012. Epub 2013 Dec 21. PubMed PMID: 24412182.
15: Yin B, Zhang S, Jiao Y, Liu Y, Qu F, Ma Y, Wu X. Removal of Congo red dye molecules by MnO2 nanorods. J Nanosci Nanotechnol. 2014 Sep;14(9):7157-60. PubMed PMID: 25924384.
16: Hernández-Zamora M, Cristiani-Urbina E, Martínez-Jerónimo F, Perales-Vela HV, Ponce-Noyola T, Montes-Horcasitas Mdel C, Cañizares-Villanueva RO. Bioremoval of the azo dye Congo Red by the microalga Chlorella vulgaris. Environ Sci Pollut Res Int. 2015 Jul;22(14):10811-23. doi: 10.1007/s11356-015-4277-1. Epub 2015 Mar 14. PubMed PMID: 25772869.
17: Kong F, Wang A, Cheng H, Liang B. Accelerated decolorization of azo dye Congo red in a combined bioanode-biocathode bioelectrochemical system with modified electrodes deployment. Bioresour Technol. 2014 Jan;151:332-9. doi: 10.1016/j.biortech.2013.10.027. Epub 2013 Oct 21. PubMed PMID: 24262842.
18: Satheesh Babu S, Mohandass C, Vijayaraj AS, Dhale MA. Detoxification and color removal of Congo red by a novel Dietzia sp. (DTS26) - a microcosm approach. Ecotoxicol Environ Saf. 2015 Apr;114:52-60. doi: 10.1016/j.ecoenv.2015.01.002. Epub 2015 Jan 16. PubMed PMID: 25600715.
19: Ljubas D, Smoljanić G, Juretić H. Degradation of Methyl Orange and Congo Red dyes by using TiO2 nanoparticles activated by the solar and the solar-like radiation. J Environ Manage. 2015 Sep 15;161:83-91. doi: 10.1016/j.jenvman.2015.06.042. Epub 2015 Jul 6. PubMed PMID: 26160663.
20: Frid P, Anisimov SV, Popovic N. Congo red and protein aggregation in neurodegenerative diseases. Brain Res Rev. 2007 Jan;53(1):135-60. Epub 2006 Sep 7. Review. PubMed PMID: 16959325.

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